Pentachlorobenzoic acid
Overview
Description
Pentachlorobenzoic acid, also known as 2,3,4,5,6-pentachlorobenzoic acid, is a chlorinated derivative of benzoic acid. It is characterized by the presence of five chlorine atoms attached to the benzene ring. This compound is a white solid with a molecular formula of C7HCl5O2 and a molecular weight of 294.35 g/mol .
Mechanism of Action
Target of Action
Pentachlorobenzoic acid, a chlorinated derivative of benzoic acid, primarily targets the enzyme 4-chlorobenzoyl CoA ligase . This enzyme is found in the bacterium Alcaligenes sp. AL3007 .
Biochemical Pathways
It is known that benzoic acid, a related compound, is involved in multiple routes that arise from the phenylpropanoid pathway
Result of Action
It is known that chlorinated benzoic acids can have various effects, such as inhibiting growth in certain plants
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known that this compound raises concerns for aquatic ecosystems . .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins in biochemical reactions
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of Pentachlorobenzoic acid in laboratory settings. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Subcellular Localization
Information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently lacking .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentachlorobenzoic acid can be synthesized through several methods:
Oxidation of Pentachlorotoluene: This method involves the oxidation of pentachlorotoluene using nitric acid and mercury.
Oxidation of Pentachlorobenzaldehyde: Potassium permanganate is used to oxidize pentachlorobenzaldehyde to this compound.
Chlorination of Tetrachlorophthalyl Chloride: This method involves the chlorination of tetrachlorophthalyl chloride.
Chlorination of Dichlorobenzoic Acids: Dichlorobenzoic acids are chlorinated to produce this compound.
Industrial Production Methods: In industrial settings, this compound is typically produced by the exhaustive chlorination of benzoic acid derivatives under controlled conditions to ensure complete substitution of hydrogen atoms with chlorine atoms .
Types of Reactions:
Oxidation: this compound can undergo further oxidation reactions, although it is already highly oxidized due to the presence of multiple chlorine atoms.
Reduction: Reduction of this compound can lead to the formation of less chlorinated benzoic acids.
Substitution: The chlorine atoms in this compound can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Hydrogen gas in the presence of a catalyst.
Substitution Reagents: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation Products: Further oxidized chlorinated benzoic acids.
Reduction Products: Less chlorinated benzoic acids.
Substitution Products: Compounds where chlorine atoms are replaced by other functional groups.
Scientific Research Applications
Pentachlorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: It is used in studies related to the effects of chlorinated compounds on biological systems.
Medicine: Research on its potential effects and interactions with biological molecules.
Comparison with Similar Compounds
Trichlorobenzoic Acid: Contains three chlorine atoms on the benzene ring.
Tetrachlorobenzoic Acid: Contains four chlorine atoms on the benzene ring.
Hexachlorobenzene: Contains six chlorine atoms on the benzene ring but lacks the carboxylic acid group.
Uniqueness: Pentachlorobenzoic acid is unique due to its high degree of chlorination combined with the presence of a carboxylic acid group. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming various derivatives .
Properties
IUPAC Name |
2,3,4,5,6-pentachlorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HCl5O2/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYGGJUUJFXJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HCl5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074420 | |
Record name | Pentachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1012-84-6 | |
Record name | Pentachlorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1012-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentachlorobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001012846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentachlorobenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155867 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pentachlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5,6-PENTACHLOROBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Pentachlorobenzoic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9BV6ZF9TG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of pentachlorobenzoic acid?
A1: this compound is a chlorinated aromatic compound. Its molecular formula is C7HCl5O2 and its molecular weight is 308.35 g/mol. [] Spectroscopically, it can be characterized by infrared (IR) spectroscopy, which reveals key vibrational frequencies associated with its functional groups, such as the carboxylic acid moiety. []
Q2: What is the significance of the carboxylate stretching frequencies in metal pentachlorobenzoates?
A3: The carboxylate stretching frequencies in the infrared spectra of metal pentachlorobenzoates provide insights into the coordination mode of the pentachlorobenzoate ligand. For instance, compounds like Hg(OCOC6Cl5)2, RHgOCOC6Cl5, and R3SnOCOC6Cl5 in chloroform solution exhibit unidentate pentachlorobenzoate ligands. Conversely, crystalline R3SnOCOC6Cl5 compounds show bridging pentachlorobenzoate groups. []
Q3: Are there any known instances of this compound being found in environmental samples?
A5: Yes, this compound is a known metabolite of the aerobic bacterial degradation of polychlorinated biphenyls (PCBs). It has been detected in soil and river sediment samples from historically PCB-contaminated sites. [] One study found a total concentration of 3.1 µg/g of dry soil in highly contaminated soil from Lhenice, Czech Republic. []
Q4: How does the presence of ortho chlorine atoms affect the ultraviolet (UV) spectrum of this compound?
A6: The ortho chlorine atoms in this compound cause steric hindrance, which significantly affects its UV spectrum. This steric inhibition of resonance makes the UV spectrum of this compound appear very similar to that of chlorinated alkylbenzenes with a comparable degree of chlorine substitution. []
Q5: Are there any known crystal polymorphs of this compound?
A7: Yes, research indicates the existence of different crystal polymorphs of this compound, including hydrated forms. [, ] These polymorphs exhibit variations in their crystal structures and potentially in their physical and chemical properties.
Q6: What analytical techniques are commonly employed to characterize and quantify this compound?
A8: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for the determination of this compound, especially in complex matrices like environmental samples. This method often involves derivatization of this compound, such as methylation, to enhance its volatility and detectability. []
Q7: Has this compound been utilized as a building block in coordination polymer synthesis?
A9: Yes, this compound, alongside other ligands, has been employed in the hydrothermal synthesis of coordination polymers with intriguing structural motifs. One such example is the formation of a 2D → 3D interdigitated network in a compound synthesized using 5-(4-(1H-1,2,4-triazol-1-yl)phenyl)-1H-tetrazole, 2,3,4,5-tetrachlorobenzoic acid, and this compound. []
Q8: How does the steric hindrance in pentachlorobenzoyl diethyl phosphate affect its reactivity?
A10: The significant steric hindrance around the carbonyl group in pentachlorobenzoyl diethyl phosphate leads to a shift in its reactivity from primarily acylating to exclusively phosphorylating. While less sterically hindered analogs like acetyl and trimethylacetyl diethyl phosphates predominantly acylate aniline, pentachlorobenzoyl diethyl phosphate favors phosphorylation. []
Q9: What are the potential environmental concerns associated with this compound?
A11: As a chlorinated organic compound and a breakdown product of PCBs, this compound raises concerns regarding its persistence in the environment and potential for bioaccumulation. Understanding its environmental fate and developing strategies for its mitigation and remediation are crucial aspects of its research. []
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